molecular formula C11H12ClNO2S2 B2525910 5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034553-28-9

5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2525910
CAS No.: 2034553-28-9
M. Wt: 289.79
InChI Key: RUUCSVLSJRWWPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure with a sulfonyl group and a chlorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a chlorinated phenyl sulfonyl chloride with a bicyclic amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to optimize yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under stringent conditions to ensure consistency and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the sulfonyl group or the bicyclic structure.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine or thiol derivatives.

Scientific Research Applications

5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism by which 5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bicyclic structure may also play a role in stabilizing the compound within biological systems, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 5-((3-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
  • 5-((3-Iodophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
  • 5-((3-Methylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Uniqueness

5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Biological Activity

5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic compound that has garnered attention due to its potential biological activities, including enzyme inhibition and antibacterial properties. This article explores the synthesis, biological activity, and mechanisms of action of this compound based on recent studies.

Chemical Structure and Synthesis

The compound features a bicyclic structure with a sulfonyl group and a chlorinated phenyl ring. The typical synthesis involves multiple steps, starting from readily available precursors like chlorinated phenyl sulfonyl chloride reacted with bicyclic amines under controlled conditions to optimize yield .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. A study highlighted its moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains .

Enzyme Inhibition

This compound also acts as an inhibitor for several enzymes:

  • Acetylcholinesterase (AChE) : Demonstrated strong inhibitory activity, which is crucial for potential therapeutic applications in treating neurodegenerative diseases.
  • Urease : Strong inhibitory effects were noted, indicating potential use in treating conditions related to urease-producing pathogens .

The biological activity of this compound is thought to involve:

  • Interaction with Proteins : The sulfonyl group can form strong interactions with specific proteins or enzymes, potentially inhibiting their activity.
  • Stabilization in Biological Systems : The bicyclic structure may enhance the compound's stability within biological systems, thereby improving its efficacy .

Study 1: Antibacterial Screening

In a comprehensive screening of synthesized compounds, this compound was evaluated for its antibacterial properties against various strains. The results indicated that this compound exhibited significant activity against Salmonella typhi and Bacillus subtilis, making it a candidate for further development as an antibacterial agent .

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition capabilities of this compound, showing it effectively inhibited AChE and urease. This dual action suggests potential applications in both neuroprotection and as an antimicrobial agent targeting urease-positive bacteria .

Comparative Analysis

The compound can be compared with similar derivatives to understand its unique properties better:

Compound NameStructureAntibacterial ActivityAChE Inhibition
This compoundStructureModerate to StrongStrong
5-((3-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptaneSimilarModerateModerate
5-((3-Iodophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptaneSimilarWeakWeak

Properties

IUPAC Name

5-(3-chlorophenyl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2S2/c12-8-2-1-3-11(4-8)17(14,15)13-6-10-5-9(13)7-16-10/h1-4,9-10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUCSVLSJRWWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.